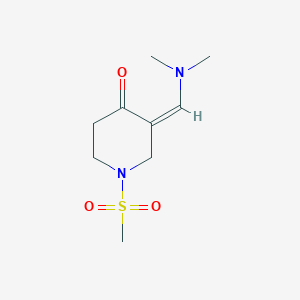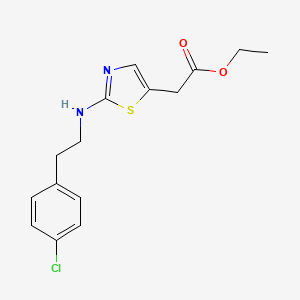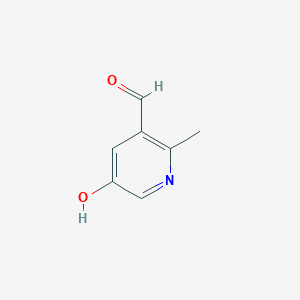
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a dimethylamino group, a methylene bridge, and a methylsulfonyl group attached to a piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a suitable sulfonylating agent. One common method includes the following steps:
Formation of the Dimethylamino Intermediate: Piperidin-4-one is reacted with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the dimethylamino intermediate.
Sulfonylation: The intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidinone derivatives.
Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-one: The parent compound without the dimethylamino and methylsulfonyl groups.
N-Methylpiperidin-4-one: A derivative with a single methyl group attached to the nitrogen.
3-(Methylsulfonyl)piperidin-4-one: A derivative with only the methylsulfonyl group.
Uniqueness
3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6- |
InChI Key |
QHPAPBKNTMELNF-VURMDHGXSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)S(=O)(=O)C |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)


![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)




